molecular formula C26H24ClN3O7 B1229457 2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester

2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester

Cat. No. B1229457
M. Wt: 525.9 g/mol
InChI Key: KEFFGNCGFQKDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3,4-dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester is a depsipeptide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Innovative synthesis methods for related acetic acid esters involve three-component reactions using α-ketoglutaric acid or its diethyl ester with specific amines and aromatic aldehydes (Sakhno et al., 2021).
  • Stereospecificity and Structural Confirmation : The crystal and molecular structures of similar ester derivatives confirm the stereospecificity of the synthesis strategies, validating their S configuration (Rolland et al., 2000).

Biological Activity and Applications

  • Antitumor Activity : Certain silver complexes based on ester derivatives have shown significant in vitro antitumor activity, particularly against human small-cell lung carcinoma (SCLC) cells (Pellei et al., 2023).
  • Microbial Enantioselective Ester Hydrolysis : The microbial hydrolysis of similar ester compounds has led to the development of potent squalene synthase inhibitors (Tarui et al., 2002).

Advanced Materials and Chemistry

  • Cyclization Reactions : Novel cyclization reactions of cyclopropylideneacetic acids and esters have been explored for the synthesis of furanones and pyran-2-ones, indicating potential for the development of new materials (Huang & Zhou, 2002).
  • Amination of Aryl Halides : The compound has relevance in the amination of aryl halides, a key process in organic synthesis (Noji et al., 2012).

properties

Molecular Formula

C26H24ClN3O7

Molecular Weight

525.9 g/mol

IUPAC Name

[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]acetate

InChI

InChI=1S/C26H24ClN3O7/c1-34-22-10-7-17(12-23(22)35-2)26(33)28-14-25(32)37-15-24(31)30-20(21-4-3-11-36-21)13-19(29-30)16-5-8-18(27)9-6-16/h3-12,20H,13-15H2,1-2H3,(H,28,33)

InChI Key

KEFFGNCGFQKDAH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CO4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester

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